4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the class of naphthyridines. Naphthyridines are heterocyclic aromatic compounds that contain a pyridine ring fused to another aromatic ring. This compound is characterized by the presence of hydroxyl and nitro functional groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of a naphthyridine precursor followed by hydroxylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents, such as nitric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-oxo-3-nitro-1,5-naphthyridin-2(1H)-one.
Reduction: Formation of 4-hydroxy-3-amino-1,5-naphthyridin-2(1H)-one.
Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-3-nitroquinoline: Similar structure but with a quinoline ring instead of a naphthyridine ring.
4-hydroxy-3-nitropyridine: Contains a pyridine ring with similar functional groups.
Uniqueness
4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one is unique due to its specific ring structure and the positioning of the hydroxyl and nitro groups. This unique structure can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
56517-37-4 |
---|---|
Molekularformel |
C8H5N3O4 |
Molekulargewicht |
207.14 g/mol |
IUPAC-Name |
4-hydroxy-3-nitro-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C8H5N3O4/c12-7-5-4(2-1-3-9-5)10-8(13)6(7)11(14)15/h1-3H,(H2,10,12,13) |
InChI-Schlüssel |
OYNSMEADOLDSQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C(=O)N2)[N+](=O)[O-])O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.